molecular formula C11H15NO3 B8274275 Methyl 4-butoxypyridine-2-carboxylate

Methyl 4-butoxypyridine-2-carboxylate

Cat. No. B8274275
M. Wt: 209.24 g/mol
InChI Key: BMAKPYJMTJHHCG-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

To a solution of methyl 4-butoxypyridine-2-carboxylate (1.20 g, 5.80 mmol, obtained from Example 18(b)) in methanol (60 mL) was added sodium borohydride (0.85 g, 23.0 mmol). The reaction was monitored by TLC (hexanes/ethyl acetate, 1:2). After the disappearance of starting material, the reaction mixture was concentrated in vacuo and the crude was dissolved in ethyl acetate/water (1:1, 60 mL). The aqueous layer was separated and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and solvent was removed in vacuo to give the title compound (0.87 g, 84% yield) as a colorless oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([C:12](OC)=[O:13])[CH:7]=1)[CH2:2][CH2:3][CH3:4].[BH4-].[Na+]>CO>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([CH2:12][OH:13])[CH:7]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(CCC)OC1=CC(=NC=C1)C(=O)OC
Name
Quantity
0.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the disappearance of starting material, the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude was dissolved in ethyl acetate/water (1:1, 60 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC(=NC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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